molecular formula C18H28O6 B7970298 2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose

2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose

Cat. No. B7970298
M. Wt: 340.4 g/mol
InChI Key: DQACDWMYPBKPLD-OWYFMNJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose is a useful research compound. Its molecular formula is C18H28O6 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Unsaturated and Amino Sugars : The compound has been used as a starting material in the synthesis of unsaturated and amino sugars, demonstrating its utility in complex carbohydrate synthesis (Brito, da Silva, Siqueira, & Srivastava, 1999).

  • Creation of Carbasugars : Research has shown that derivatives of the compound can be utilized in the stereodivergent synthesis of carbasugars, which are analogs of carbohydrates where a carbon atom replaces the oxygen atom in the ring (Gómez, Moreno, Valverde, & López, 2004).

  • Epoxidation and Hydroxylation Studies : The compound has been studied for its reactivity in epoxidation and hydroxylation reactions, providing insights into the synthesis of various sugar derivatives (Ferrier & Prasad, 1969).

  • Preparation of Protected Derivatives : It is used in the preparation of protected derivatives of D-mannose, showing its importance in the field of synthetic carbohydrate chemistry (Gelas & Horton, 1978).

  • Polymer Synthesis : This compound has been utilized in the synthesis of hyperbranched polysaccharides through thermally induced cationic polymerization, highlighting its application in polymer chemistry (Satoh, Imai, Ishihara, Maeda, Kitajyo, Narumi, Kaga, Kaneko, & Kakuchi, 2003).

  • Glycosylation Studies : Research has focused on anomeric hydroxy-group activation of the compound for thioglycosylation and glycosylation, which is crucial for synthesizing complex carbohydrates (Chrétien, Chapleur, Castro, & Gross, 1980).

  • Synthesis of β-Mannosides : The compound has been used in the development of new coupling procedures for constructing β-mannosidic bonds, a challenging aspect of carbohydrate synthesis (Codée, Hossain, & Seeberger, 2005).

properties

InChI

InChI=1S/C18H28O6/c19-16-15-14(23-18(24-15)9-5-2-6-10-18)13-12(21-16)11-20-17(22-13)7-3-1-4-8-17/h12-16,19H,1-11H2/t12-,13-,14+,15+,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQACDWMYPBKPLD-OWYFMNJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC3C(O2)C4C(C(O3)O)OC5(O4)CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@H]4[C@@H]([C@H](O3)O)OC5(O4)CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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